

Unveiling the Atomic Architecture: The Crystal Structure of Anhydrous Calcium Formate

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Compound of Interest

Compound Name: Calcium formate

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A Technical Guide for Researchers and Drug Development Professionals

Anhydrous **calcium formate** ($\text{Ca}(\text{HCOO})_2$), a simple organic salt, plays a significant role in various industrial applications, from a setting accelerator in the construction industry to an additive in animal feed. For researchers, scientists, and drug development professionals, a thorough understanding of its solid-state properties, underpinned by its crystal structure, is paramount for predicting its behavior, optimizing its use, and exploring new applications. This in-depth technical guide delves into the core of anhydrous **calcium formate**'s atomic arrangement, presenting key crystallographic data, detailing the experimental protocols for its determination, and illustrating the logical workflow of structural analysis.

The Orthorhombic Framework of α -Calcium Formate

The most stable and commonly encountered polymorph of anhydrous **calcium formate** at ambient conditions is the α -form. Crystallographic studies have unequivocally established that α -**calcium formate** belongs to the orthorhombic crystal system.^{[1][2]} Specifically, it crystallizes in the centrosymmetric space group Pbca .^{[1][2]} This space group is characterized by three mutually perpendicular twofold screw axes and three mutually perpendicular glide planes.

The fundamental building blocks of the crystal lattice are calcium cations (Ca^{2+}) and formate anions (HCOO^-). Within the structure, each calcium ion is coordinated by seven oxygen atoms from the surrounding formate ions, creating a distorted coordination environment. The formate ions act as bridging ligands, linking the calcium centers to form a three-dimensional network. This intricate arrangement of ions and the resulting intermolecular interactions dictate the

material's physical and chemical properties, such as its solubility, stability, and mechanical strength.

Comparative Crystallographic Data

The crystal structure of α -**calcium formate** has been independently determined and refined by various research groups over several decades using different techniques, primarily single-crystal X-ray diffraction and neutron diffraction. The consistency of the results from these studies provides a high degree of confidence in the established structural model. A summary of the key crystallographic parameters from several seminal and recent studies is presented in the table below, allowing for a clear comparison.

Parameter	Watanabe & Matsui (1978)	Burger et al. (1977)	Bargouth & Will (1980)	Grygar et al. (2021)
Crystal System	Orthorhombic	Orthorhombic	Orthorhombic	Orthorhombic
Space Group	Pcab (non-standard setting of Pbca)	Pbca	Pbca	Pbca
a (Å)	10.196	10.229	10.231	10.22943(12)
b (Å)	13.385	13.409	13.408	6.25587(7)
c (Å)	6.278	6.280	6.281	13.3895(2)
α (°)	90	90	90	90
β (°)	90	90	90	90
γ (°)	90	90	90	90
Volume (Å ³)	858.7	863.3	863.8	857.79(2)
Z	8	8	8	8
Technique	Single-Crystal X-ray Diffraction	Neutron Diffraction	Neutron Diffraction	Single-Crystal X-ray Diffraction
Temperature	Room Temperature	296 K	Room Temperature	100 K

Note: The unit cell parameters from Watanabe & Matsui (1978) are presented in a different setting (Pcab) but describe the same fundamental crystal structure. The values have been transformed to the standard Pbc_a setting for comparison where applicable. Z represents the number of formula units per unit cell.

Experimental Protocols for Structure Determination

The determination of the crystal structure of anhydrous **calcium formate** relies on diffraction techniques that probe the arrangement of atoms in the crystalline lattice. The primary methods employed are single-crystal X-ray diffraction, powder X-ray diffraction, and neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the most powerful technique for obtaining a precise and unambiguous crystal structure.

Methodology:

- **Crystal Growth:** High-quality single crystals of anhydrous **calcium formate** are grown, typically by slow evaporation of an aqueous solution of **calcium formate**. The crystals should be well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a more precise structure. A monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation) is directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.^[1]
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and the intensities of the individual reflections. Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

- **Structure Solution and Refinement:** The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Powder X-ray Diffraction (PXRD)

Powder XRD is a valuable technique for phase identification and for confirming the crystal structure of a bulk sample.

Methodology:

- **Sample Preparation:** A sample of anhydrous **calcium formate** is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.
- **Data Collection:** The powdered sample is placed in a sample holder in a powder X-ray diffractometer. A monochromatic X-ray beam is scanned over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.
- **Data Analysis:** The resulting powder diffraction pattern is a plot of intensity versus the diffraction angle 2θ . The positions and intensities of the diffraction peaks are characteristic of the crystal structure. The pattern can be compared to a database of known materials for phase identification. For structural refinement, the entire experimental pattern is fitted to a calculated pattern based on a known or trial crystal structure using the Rietveld method. This allows for the refinement of lattice parameters and other structural details.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like hydrogen.

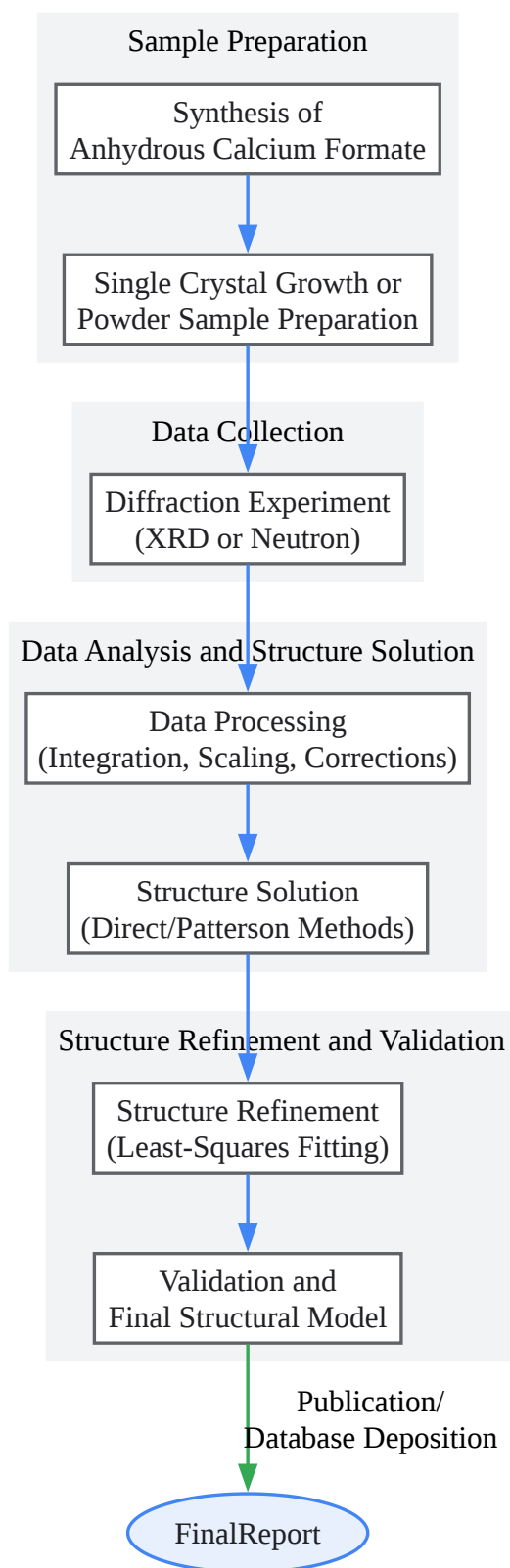
Methodology:

- **Neutron Source:** The experiment is conducted at a nuclear reactor or a spallation neutron source that produces a beam of neutrons.

- **Monochromatization and Collimation:** The neutron beam is monochromatized to select a narrow range of wavelengths and collimated to produce a well-defined beam.
- **Sample and Data Collection:** The monochromatic neutron beam is directed at a single crystal or a powdered sample of anhydrous **calcium formate**. The scattered neutrons are detected at various angles.
- **Data Analysis:** Similar to X-ray diffraction, the diffraction pattern is analyzed to determine the crystal structure. Because neutrons scatter from the atomic nuclei rather than the electrons, neutron diffraction is particularly effective for accurately determining the positions of hydrogen atoms in the formate ions, which is challenging with X-ray diffraction.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like anhydrous **calcium formate** follows a logical and systematic workflow, from initial sample preparation to the final validation of the structural model.



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Caption: A schematic workflow illustrating the key stages in determining the crystal structure of a chemical compound.

This comprehensive overview of the crystal structure of anhydrous **calcium formate** provides a foundational understanding for researchers and professionals in drug development and materials science. The detailed crystallographic data and experimental methodologies serve as a valuable resource for further research and application development.

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